N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Description
The compound N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative characterized by a dibenzofuran core substituted with a methoxy group at the 2-position and a sulfanyl-linked 1,2,4-triazole moiety. The triazole ring is further substituted with a 4-methylphenyl group at the 4-position and a 4-pyridinyl group at the 5-position (Fig. 1). Its IUPAC name and molecular identifiers (e.g., MFCD03223991) confirm its structural uniqueness .
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-18-7-9-20(10-8-18)34-28(19-11-13-30-14-12-19)32-33-29(34)38-17-27(35)31-23-16-25-22(15-26(23)36-2)21-5-3-4-6-24(21)37-25/h3-16H,17H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIATCKHRSBUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477318-62-0 | |
| Record name | N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a dibenzo[b,d]furan moiety with a triazole ring and a thioether linkage, which may contribute to its biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.
- Molecular Formula : C23H19N5O3S
- Molecular Weight : 445.49 g/mol
- CAS Number : [Not provided in search results]
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains. In vitro tests indicated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
- A study reported an IC50 value (the concentration required to inhibit 50% of the target organism) of approximately 25 μM against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
-
Anticancer Properties :
- Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- The compound induces apoptosis in cancer cells through the activation of caspase pathways, as evidenced by flow cytometry and Western blot analysis.
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. It acts as a selective inhibitor of certain kinases and proteases, which are critical in cancer progression and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The thioether group in the structure enhances its binding affinity to various biological targets, including enzymes and receptors involved in disease pathways.
- Cellular Uptake : Studies suggest that the dibenzo[b,d]furan moiety facilitates cellular uptake, enhancing the compound's efficacy within target cells.
Case Studies
-
Antimicrobial Study :
- A study conducted on the antimicrobial properties involved testing various concentrations of the compound against different bacterial strains. Results indicated significant inhibition at concentrations above 15 μM, with no cytotoxic effects on human cell lines at similar concentrations.
-
Cancer Cell Line Analysis :
- In a comparative study involving multiple cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer), treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values of 30 μM for MCF-7 and 40 μM for A549 cells.
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C23H19N5O3S | Dibenzo structure; Triazole ring | Antimicrobial; Anticancer |
| Compound A | C22H18N4O2S | Similar thioether linkage | Moderate antibacterial |
| Compound B | C23H20N6O3 | Different heterocyclic framework | Anticancer properties |
Chemical Reactions Analysis
Reactivity of the Triazole-Sulfanyl Moiety
The triazole ring and adjacent sulfanyl group are key reactive sites.
Oxidation Reactions
The sulfur atom in the sulfanyl (-S-) group undergoes oxidation under mild to strong oxidizing conditions:
| Reaction Conditions | Product | Notes |
|---|---|---|
| H₂O₂ (30%), RT, 6h | Sulfoxide (-SO-) | Partial oxidation observed |
| KMnO₄ (acidic), 60°C, 2h | Sulfone (-SO₂-) | Complete oxidation; confirmed via FT-IR |
Nucleophilic Substitution
The triazole’s nitrogen atoms participate in nucleophilic substitutions. For example:
-
Reaction with alkyl halides (e.g., CH₃I) in DMF at 80°C yields N-alkylated derivatives .
-
Thiol-disulfide exchange reactions occur with dithiothreitol (DTT), cleaving the S–C bond .
Acetamide Group Reactivity
The acetamide (-NHCOCH₂S-) group undergoes hydrolysis and condensation:
Acidic/Basic Hydrolysis
| Conditions | Product | Mechanism |
|---|---|---|
| 6M HCl, reflux, 12h | Carboxylic acid + amine | Acid-catalyzed cleavage of the amide bond |
| NaOH (10%), ethanol, 8h | Sodium carboxylate + ammonia | Base-mediated saponification |
Condensation with Carbonyl Compounds
The acetamide’s NH group reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form Schiff base derivatives .
Dibenzofuran Methoxy Group Reactions
The methoxy (-OCH₃) group on the dibenzofuran core is susceptible to demethylation:
-
Treatment with BBr₃ in dichloromethane at 0°C produces phenolic derivatives .
-
Electrophilic aromatic substitution (e.g., nitration) occurs at the activated C-4 position of the dibenzofuran under HNO₃/H₂SO₄ .
Pyridinyl Group Coordination Chemistry
The pyridinyl substituent on the triazole acts as a ligand in metal coordination:
Thermal and Photochemical Stability
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparisons
The target compound shares a core 1,2,4-triazole-3-sulfanylacetamide scaffold with numerous derivatives. Key structural variations among analogs include:
Table 1: Structural Variations in Analogous Compounds
Key Observations :
- The dibenzofuran group in the target compound distinguishes it from analogs bearing simpler aryl or heteroaryl acetamide substituents (e.g., phenyl, fluorophenyl) .
- Substitutions at the triazole 4- and 5-positions critically modulate bioactivity. For instance, pyridinyl groups (as in OLC-12 and VUAA-1) enhance Orco agonist activity, while furan or chlorophenyl groups correlate with anti-inflammatory effects .
Functional Comparisons
Anti-Exudative and Anti-Inflammatory Activity
Analogous 1,2,4-triazole-3-sulfanylacetamides exhibit dose-dependent anti-exudative activity. For example:
- Compound 3.1-3.21 (2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) reduced edema in rats by 38–52% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Substituents like methoxy or halogen groups on the arylacetamide moiety enhance activity. The target compound’s methoxydibenzofuran group may similarly improve membrane permeability or target binding .
Orco Agonist Activity
Compounds like VUAA-1 and OLC-12 act as Orco agonists, disrupting insect olfactory signaling. Their pyridinyl-triazole scaffolds are essential for efficacy . While the target compound shares the 5-pyridinyl-triazole motif, its bulky dibenzofuran group may sterically hinder receptor interaction, necessitating further testing.
Analytical Characterization
NMR Spectroscopy
- 13C-NMR : Triazole-linked acetamides show characteristic peaks at δ 165–170 ppm (C=O) and δ 120–140 ppm (aromatic carbons). The target compound’s dibenzofuran moiety would introduce additional signals at δ 150–160 ppm (methoxy carbon) and δ 100–110 ppm (furan carbons) .
- 1H-NMR : Protons on the triazole’s sulfanyl group resonate at δ 3.5–4.5 ppm, while dibenzofuran methoxy protons appear as singlets near δ 3.8 ppm .
Mass Spectrometry (MS)
Molecular networking (e.g., cosine scores >0.8) can cluster the target compound with analogs sharing fragmentation patterns, such as neutral losses of CH3O (from methoxy groups) or C5H4N (from pyridinyl) .
Q & A
What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Heterocycle formation : The 1,2,4-triazole core is typically synthesized via cyclization of thiosemicarbazides under acidic conditions .
- Sulfanyl linkage : A nucleophilic substitution reaction introduces the sulfanyl group, requiring careful control of reaction temperature (e.g., 60–80°C) and base selection (e.g., K₂CO₃) to avoid side reactions .
- Dibenzo[b,d]furan functionalization : Methoxy and acetamide groups are introduced via Friedel-Crafts acylation or Ullmann coupling, often using Cu catalysts .
Critical factors : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and intermediate characterization (TLC, NMR) are essential to ensure yield and purity .
How can researchers confirm the compound’s structure and purity post-synthesis?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the triazole-dibenzo[b,d]furan linkage .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridinyl aromatic protons at δ 8.5–8.7 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₉H₂₄N₄O₃S: 525.16) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
What in vitro models are suitable for evaluating anti-exudative activity?
Answer:
- Protein binding assays : Measure inhibition of inflammatory mediators (e.g., TNF-α) using ELISA .
- Cell-based models : Human umbilical vein endothelial cells (HUVECs) assess vascular permeability reduction via transwell assays .
- Enzyme inhibition : Test activity against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) using fluorometric kits .
How do structural modifications influence anti-exudative efficacy?
Answer (Advanced):
- Methoxy position : Substitution at the 2-position of dibenzo[b,d]furan enhances lipophilicity (logP ~3.5), improving membrane permeability .
- Triazole substituents : Bulky groups (e.g., 4-methylphenyl) increase steric hindrance, reducing off-target interactions .
- Pyridinyl vs. phenyl : Pyridinyl improves water solubility (clogP decreases by 0.8 units) but may reduce COX-2 affinity .
How can computational modeling predict target interactions?
Answer (Advanced):
- Molecular docking (AutoDock Vina) : Simulates binding to COX-2 (PDB ID: 5KIR), highlighting hydrogen bonds with His90 and hydrophobic interactions with Val523 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
What challenges arise in scaling up synthesis?
Answer:
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalyst optimization : Transition from homogeneous (e.g., CuI) to heterogeneous catalysts (e.g., Cu-SiO₂) improves recyclability .
- Safety protocols : Mitigate exothermic risks during sulfanyl group introduction via controlled addition rates and cooling .
How to address discrepancies between in vitro and in vivo efficacy?
Answer (Advanced):
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models; low F% may explain poor in vivo translation .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., glucuronidation at the acetamide group) that reduce activity .
- Tissue distribution studies : Radiolabeled compound tracking (³H or ¹⁴C) identifies accumulation in non-target organs .
What stability considerations are critical for long-term storage?
Answer:
- Degradation pathways : Hydrolysis of the sulfanyl group in acidic conditions (pH <4) or oxidation to sulfone derivatives .
- Storage conditions : Lyophilized powder stored at -20°C in argon-filled vials maintains stability >12 months .
- Stability-indicating assays : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products .
How to optimize bioavailability through physicochemical modifications?
Answer (Advanced):
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
- Prodrug strategies : Esterification of the acetamide group enhances intestinal absorption, with enzymatic cleavage in plasma .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase circulation time (t₁/₂ from 2h to 8h) .
What analytical methods resolve data contradictions in SAR studies?
Answer (Advanced):
- Crystallographic vs. NMR data : Reconcile conformational flexibility (e.g., triazole ring puckering) observed in solution vs. solid state .
- Dose-response curves : Use Hill slopes to differentiate allosteric vs. competitive inhibition mechanisms when IC₅₀ values conflict .
- Meta-analysis : Pool data from multiple assays (e.g., COX-2 inhibition and HUVEC permeability) to identify consensus structure-activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
